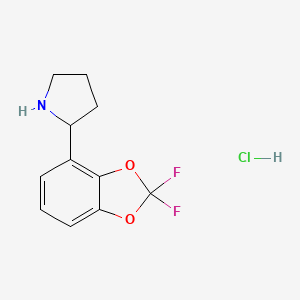
Fmoc-L-Orn(Z)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FMOC-ORN(Z)-OH, also known as fluorenylmethyloxycarbonyl-ornithine(Z)-OH, is a derivative of the amino acid ornithine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The FMOC group is a popular protecting group in solid-phase peptide synthesis, allowing for the stepwise construction of peptides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of FMOC-ORN(Z)-OH typically involves the protection of the amino group of ornithine with the FMOC group. This is achieved through a reaction with FMOC chloride in the presence of a base such as sodium carbonate. The Z group, which is a benzyloxycarbonyl group, is used to protect the side chain amino group of ornithine. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM) to facilitate the reaction .
Industrial Production Methods
Industrial production of FMOC-ORN(Z)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of high-performance liquid chromatography (HPLC) is common to purify the final product and ensure its high purity .
Análisis De Reacciones Químicas
Types of Reactions
FMOC-ORN(Z)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The FMOC group can be removed using a base such as piperidine, while the Z group can be removed using hydrogenation or acidic conditions.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine for FMOC removal, hydrogenation or acidic conditions for Z group removal.
Coupling: HBTU and DIPEA in solvents like DMF or DCM.
Major Products
The major products formed from these reactions are peptides with the desired sequence, where FMOC-ORN(Z)-OH serves as a building block .
Aplicaciones Científicas De Investigación
FMOC-ORN(Z)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, facilitating the study of their structure and function.
Biology: Helps in the creation of peptide-based probes and inhibitors for studying biological processes.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for various industrial applications, including cosmetics and food additives
Mecanismo De Acción
The primary mechanism of action of FMOC-ORN(Z)-OH is its ability to protect the amino group of ornithine during peptide synthesis. The FMOC group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection. The Z group provides additional protection for the side chain amino group, ensuring that the desired peptide sequence is obtained without unwanted side reactions .
Comparación Con Compuestos Similares
FMOC-ORN(Z)-OH can be compared with other FMOC-protected amino acids such as FMOC-lysine(Z)-OH and FMOC-arginine(Z)-OH. These compounds also serve as building blocks in peptide synthesis but differ in their side chain functionalities. FMOC-ORN(Z)-OH is unique due to the presence of the ornithine side chain, which can introduce specific structural and functional properties to the resulting peptides .
List of Similar Compounds
- FMOC-lysine(Z)-OH
- FMOC-arginine(Z)-OH
- FMOC-homoalanine(Z)-OH
- FMOC-azido-ornithine
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(phenylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O6/c31-26(32)25(15-8-16-29-27(33)35-17-19-9-2-1-3-10-19)30-28(34)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-25H,8,15-18H2,(H,29,33)(H,30,34)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBAKCWBDLHBLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(3,4-Dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone;chloride](/img/structure/B13384637.png)





![N,N-bis(1-phenylethyl)benzo[d][1,3,2]benzodioxaphosphepin-6-amine](/img/structure/B13384671.png)

![Carbamic acid [21-[2-(dimethylamino)ethylamino]-6-hydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] ester](/img/structure/B13384692.png)
![14,16-Dihydroxy-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-en-6-one](/img/structure/B13384702.png)

![3-(2,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13384721.png)
![Sodium 2-((4R)-4-((3R,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)acetate hydrate](/img/structure/B13384723.png)

